molecular formula C13H19NO2 B181522 2-(Diethylamino)ethyl benzoate CAS No. 2572-39-6

2-(Diethylamino)ethyl benzoate

Cat. No.: B181522
CAS No.: 2572-39-6
M. Wt: 221.29 g/mol
InChI Key: GEVPHAFTDXTZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl benzoate is an organic compound that belongs to the class of esters. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of other chemicals and its use in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(diethylamino)ethyl ester typically involves the esterification of benzoic acid with diethylaminoethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the carboxyl group of benzoic acid and the hydroxyl group of diethylaminoethanol .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-(diethylamino)ethyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure high yield and purity of the product. The use of immobilized liquid acids or faintly acidic metal salts as catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces benzoic acid and diethylaminoethanol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Diethylamino)ethyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and diethylaminoethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form ester bonds and undergo hydrolysis under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl benzoate is unique due to its specific ester structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

2572-39-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(diethylamino)ethyl benzoate

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

GEVPHAFTDXTZHY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1

2572-39-6

Origin of Product

United States

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